(Rac)-BIIB042

Alzheimer's disease γ-secretase modulation amyloid-beta

Selectively reduces Aβ42 (~70% at 1μM) and elevates Aβ38 without altering Aβ40. This orally bioavailable, brain-penetrant GSM enables Aβ42-specific mechanistic studies without confounding Aβ40 changes or Notch toxicity. Validated in mouse, rat, and primate PK/PD models.

Molecular Formula C29H29F4NO2
Molecular Weight 499.5 g/mol
Cat. No. B611242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-BIIB042
SynonymsTC-E 5006;  TCE 5006;  TC E 5006;  TC-E-5006;  TCE5006; 
Molecular FormulaC29H29F4NO2
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(C)C(=O)O)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C29H29F4NO2/c1-18-13-15-34(16-14-18)27(21-5-10-24(30)11-6-21)25-12-7-22(19(2)28(35)36)17-26(25)20-3-8-23(9-4-20)29(31,32)33/h3-12,17-19,27H,13-16H2,1-2H3,(H,35,36)
InChIKeyONYWALXTZFPKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Buy (Rac)-BIIB042 (CAS 1257395-14-4) for Alzheimer's Research: A Potent, Orally Bioavailable γ-Secretase Modulator


(Rac)-BIIB042 (also known as TC-E 5006, Compound 10a) is an acid-derived small molecule γ-secretase modulator (GSM) developed by Biogen for Alzheimer's disease research [1]. It acts by selectively modulating amyloid precursor protein (APP) cleavage to reduce pathogenic Aβ42 while increasing shorter, less aggregation-prone Aβ38, with minimal effect on total Aβ40 levels [2]. This compound exhibits favorable pharmacokinetic properties including oral bioavailability and brain penetration in multiple preclinical species [3].

Why Generic γ-Secretase Modulators Cannot Substitute for (Rac)-BIIB042 in Preclinical Studies


Substituting (Rac)-BIIB042 with another generic γ-secretase modulator is not scientifically valid due to substantial differences in Aβ isoform selectivity profiles, brain penetration efficiency, and off-target safety margins. Unlike NSAID-derived GSMs such as tarenflurbil (EC₅₀ = 300 μM) or CHF5074 (EC₅₀ = 40 μM), which exhibit markedly weaker potency [1], (Rac)-BIIB042 demonstrates a unique Aβ signature—lowering Aβ42, elevating Aβ38, and leaving Aβ40 virtually unchanged [2]. This signature profile is not reliably reproduced across the class; many analogs either suppress all Aβ species indiscriminately or show inconsistent Aβ42/Aβ40 ratios. Furthermore, differences in COX-1/COX-2 inhibition and hERG liability render simple interchange risky for reproducible in vivo pharmacology [3]. The quantitative evidence below establishes exactly where (Rac)-BIIB042 differs from its closest comparators.

Quantitative Comparative Evidence for (Rac)-BIIB042 vs. γ-Secretase Modulator Analogs


Superior Cellular Potency in Aβ42 Reduction vs. Tarenflurbil and CHF5074

(Rac)-BIIB042 demonstrates substantially greater potency in reducing Aβ42 levels compared to earlier NSAID-derived γ-secretase modulators. In CHO cell assays, (Rac)-BIIB042 reduces Aβ42 with an EC₅₀ of 0.17 μM, representing a ~1,765-fold improvement over tarenflurbil (EC₅₀ = 300 μM) and a ~235-fold improvement over CHF5074 (EC₅₀ = 40 μM) [1].

Alzheimer's disease γ-secretase modulation amyloid-beta

Unique Aβ Isoform Signature: Aβ42 Reduction with Aβ38 Elevation and Aβ40 Sparing

(Rac)-BIIB042 exhibits a distinctive Aβ isoform modulation profile not universally shared across GSMs: it reduces Aβ42 by ~70% (at 1 μM) while simultaneously increasing Aβ38 by ~2.5-fold, with negligible effect on total Aβ40 levels [1]. This profile is consistent in both in vitro CHO cell assays and in vivo brain tissue from CF-1 mice and Fischer rats [2]. In contrast, γ-secretase inhibitors (e.g., semagacestat) broadly suppress all Aβ species, while many carboxylic acid-derived GSMs show variable Aβ42/Aβ40 ratios.

amyloid-beta isoform profiling γ-secretase modulation mechanistic selectivity

Favorable Off-Target Selectivity Profile: Low COX Inhibition and Moderate hERG Liability

Unlike NSAID-derived GSMs such as tarenflurbil that retain significant cyclooxygenase (COX) inhibitory activity, (Rac)-BIIB042 shows weak inhibition of COX-1 (IC₅₀ = 35 μM) and COX-2 (IC₅₀ = 27 μM), with an hERG channel IC₅₀ of 15 μM [1]. This translates to a >200-fold selectivity window relative to its cellular Aβ42 EC₅₀ (0.17 μM). By comparison, tarenflurbil's COX inhibition occurs at concentrations overlapping its weak GSM activity (EC₅₀ = 300 μM), potentially confounding preclinical interpretations.

off-target selectivity safety pharmacology COX inhibition

In Vivo Brain Aβ42 Reduction with Confirmed Target Engagement in Tg2576 Transgenic Mice

Oral administration of (Rac)-BIIB042 at 30 mg/kg significantly reduced brain Aβ42 levels in CF-1 mice and Fischer rats, and reduced plasma Aβ42 in cynomolgus monkeys after a single dose [1]. In the Tg2576 transgenic mouse model of Alzheimer's disease, chronic treatment with (Rac)-BIIB042 reduced cortical Aβ42 levels and decreased Aβ plaque burden [2]. Unlike earlier GSMs that failed to achieve sufficient brain exposure (e.g., tarenflurbil showed minimal brain penetration), (Rac)-BIIB042 demonstrated consistent central pharmacodynamic effects.

in vivo pharmacodynamics transgenic mouse model brain Aβ42 reduction

Notch-Sparing Activity: Preserved γ-Secretase Substrate Processing

In cell-based Notch signaling assays, (Rac)-BIIB042 did not affect Notch cleavage or downstream signaling at concentrations that robustly modulate Aβ production [1][2]. This is a critical differentiator from pan-γ-secretase inhibitors (e.g., semagacestat) which inhibit Notch processing and have been associated with dose-limiting gastrointestinal toxicity and skin cancers in clinical trials. While some newer GSIs like avagacestat (BMS-708163) are reported to be Notch-sparing (193-fold selectivity), their mechanism involves global enzymatic inhibition rather than modulation .

Notch signaling mechanism-based toxicity γ-secretase substrate selectivity

Cross-Species Pharmacokinetic Consistency Enabling Translational Study Design

(Rac)-BIIB042 demonstrated excellent pharmacokinetic parameters across multiple species, including CF-1 mice, Fischer rats, and cynomolgus monkeys, with consistent oral bioavailability and brain penetration [1]. Notably, the compound exhibits >99.9% plasma protein binding across all species tested [2]. This cross-species consistency contrasts with many in-class GSMs that show species-dependent PK variability (e.g., the gem-dimethyl analog 18 showed moderate cellular potency but failed to produce brain pharmacodynamic response in rats at 30 mg/kg) [3].

pharmacokinetics species translation oral bioavailability

Optimal Scientific and Industrial Use Cases for (Rac)-BIIB042 Based on Quantitative Evidence


Alzheimer's Disease Mechanistic Studies Requiring Aβ Isoform-Specific Modulation

Researchers investigating the differential pathogenic roles of Aβ42 versus Aβ40 in Alzheimer's disease should prioritize (Rac)-BIIB042. Its unique signature—robust Aβ42 reduction (~70% at 1 μM) with Aβ38 elevation and minimal Aβ40 perturbation—enables clean dissection of Aβ42-specific contributions to synaptic dysfunction, neuroinflammation, and plaque formation without confounding changes in total Aβ40 [1][2]. This is not achievable with pan-γ-secretase inhibitors or non-selective GSMs.

Chronic In Vivo Efficacy Studies in Transgenic Alzheimer's Mouse Models

For long-term dosing studies in Tg2576 or other APP-transgenic mice, (Rac)-BIIB042 offers a validated track record of reducing brain Aβ42 and plaque burden without Notch-related toxicity [1][2]. The compound's oral bioavailability and brain penetration enable convenient administration routes, while Notch-sparing activity permits extended treatment durations (weeks to months) that would be contraindicated with pan-inhibitors like semagacestat [3].

Translational Pharmacology Bridging Rodent and Non-Human Primate Models

Investigators conducting cross-species translational studies benefit from (Rac)-BIIB042's consistent PK/PD profile across mice, rats, and cynomolgus monkeys [1][2]. The demonstrated plasma Aβ42 reduction in non-human primates after oral dosing provides a direct translational bridge for dose selection and biomarker validation prior to clinical candidate nomination. This cross-species consistency reduces the risk of species-specific PK failures that have derailed other GSM programs [3].

Off-Target Selectivity Profiling and Safety Pharmacology Benchmarking

Researchers developing new γ-secretase modulators or conducting comparative pharmacology studies can use (Rac)-BIIB042 as a well-characterized reference compound with defined off-target profiles. Its weak COX-1 (IC₅₀ = 35 μM), COX-2 (IC₅₀ = 27 μM), and hERG (IC₅₀ = 15 μM) inhibition values [1] provide quantitative benchmarks for assessing new chemical entities against a compound that advanced to preclinical safety evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-BIIB042

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.